6(5h)-Phenanthridinone, 2-amino-
Overview
Description
The compound seems to be related to a class of organic compounds known as amino acids . Amino acids are molecules that possess an amino group (-NH2) and a carboxylic group (-COOH) attached to the same tetrahedral carbon atom .
Synthesis Analysis
The synthesis of similar compounds often involves various methods such as [3+3], [4+2], [5+1] cyclization processes or domino reactions . Another method involves the modification of amino acids using a dimethyl carbonate (DMC) and acid system .Molecular Structure Analysis
The molecular structure of similar compounds is often studied by X-ray diffraction (XRD) study. Molecular geometry and vibration spectral (FTIR, RAMAN & NMR) analysis are carried out experimentally and theoretically .Chemical Reactions Analysis
In preparation for analysis, the peptide is broken into its constituent amino acids by reducing all disulfide bonds, capping the –SH groups of cysteine residues by S N 2 reaction with iodoacetic acid, and hydrolyzing the amide bonds by heating with aqueous 6 M HCl at 110 °C for 24 hours .Physical And Chemical Properties Analysis
Amino acids, which this compound seems to be related to, are non-volatile crystalline solids, which melt or decompose at fairly high temperatures . They possess high dielectric constants and high dipole moment, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-amino-5H-phenanthridin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-8-5-6-12-11(7-8)9-3-1-2-4-10(9)13(16)15-12/h1-7H,14H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTIEBMDXHJRKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)N)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10999597 | |
Record name | 2-Aminophenanthridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10999597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
78256-05-0 | |
Record name | NSC113297 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Aminophenanthridin-6-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10999597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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